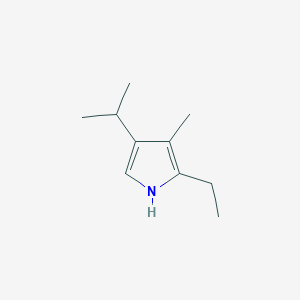
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole, also known as 2-Ethyl-4-isopropyl-3-methylpyrrole (EIMP), is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. EIMP is a pyrrole derivative that is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of EIMP is not fully understood. However, it is believed that EIMP acts as a charge transport material in organic electronic devices. EIMP has been shown to exhibit high electron mobility, which allows it to efficiently transport charge across the device.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of EIMP. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. EIMP has also been shown to have low solubility in water, which may limit its potential applications in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EIMP is its high electron mobility, which makes it an ideal candidate for use in organic electronic devices. However, EIMP has limited solubility in water, which may limit its potential applications in biological systems. Additionally, the synthesis method for EIMP is complex and has a low overall yield, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on EIMP. One area of research is the development of new synthesis methods for EIMP that are more efficient and have a higher overall yield. Another area of research is the optimization of EIMP for use in organic electronic devices such as OFETs, LEDs, and solar cells. Additionally, further research is needed to fully understand the mechanism of action of EIMP and its potential applications in biological systems.
Métodos De Síntesis
EIMP is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-acetyl-1-methylpyrrole with isopropylamine to form 2-(1-methyl-2-pyrrolidinyl) acetamide. The second step involves the reaction of this intermediate with ethyl iodide to form 2-ethyl-4-isopropyl-3-methylpyrrole. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
EIMP has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of EIMP is in the field of organic electronics. EIMP has been shown to exhibit high electron mobility and low threshold voltage, making it an ideal candidate for use in organic field-effect transistors (OFETs). EIMP has also been studied for its potential use in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.
Propiedades
Número CAS |
183680-96-8 |
|---|---|
Nombre del producto |
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-4-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-5-10-8(4)9(6-11-10)7(2)3/h6-7,11H,5H2,1-4H3 |
Clave InChI |
MEDLBRIYOALIMU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CN1)C(C)C)C |
SMILES canónico |
CCC1=C(C(=CN1)C(C)C)C |
Sinónimos |
1H-Pyrrole,2-ethyl-3-methyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)




